Product packaging for 3-Nitro-1,2,4-triazole(Cat. No.:CAS No. 24807-55-4)

3-Nitro-1,2,4-triazole

Cat. No.: B013798
CAS No.: 24807-55-4
M. Wt: 114.06 g/mol
InChI Key: KUEFXPHXHHANKS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Nitrogen Compounds in Contemporary Chemistry

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. libretexts.orgpressbooks.pub Among these, nitrogen-containing heterocycles are a prominent and vital class in organic chemistry, making up nearly half of all known organic compounds. openmedicinalchemistryjournal.com Their importance stems from their diverse structural and functional properties, which are derived from the presence and nature of the nitrogen heteroatom. openmedicinalchemistryjournal.com These compounds are fundamental to the processes of life and are found in many naturally occurring substances like alkaloids, vitamins, and nucleic acids. libretexts.orgpressbooks.pubnih.gov

The unique characteristics of nitrogen heterocycles, such as their ability to form hydrogen bonds and their electron-rich nature, make them indispensable in various scientific and industrial fields. openmedicinalchemistryjournal.comnih.gov They serve as foundational structures for a vast array of synthetic compounds, including pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.commsesupplies.com In fact, an analysis of FDA-approved drugs in the United States revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com Their adjustable nature, due to compact molecular structures with significant functional diversity, also makes them key components in the development of novel materials, such as organic conductors. openmedicinalchemistryjournal.com The continuous and rapid synthesis of new nitrogen heterocyclic compounds underscores the vitality and utility of this domain in modern chemistry. openmedicinalchemistryjournal.com

Overview of Triazole Derivatives in Advanced Materials and Medicinal Chemistry

Triazoles are a specific class of five-membered heterocyclic compounds containing three nitrogen atoms. jetir.orgencyclopedia.pub There are two primary isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), both of which are significant in various scientific disciplines. nih.govnih.gov The triazole nucleus is a versatile scaffold that is metabolically stable and can act as both a hydrogen bond donor and acceptor, which enhances its interaction with biological targets. researchgate.net

In Medicinal Chemistry:

Triazole derivatives are a cornerstone of modern medicinal chemistry, with over 35 drugs containing this nucleus currently on the market. researchgate.net Their broad spectrum of biological activities has led to their use as:

Antifungal agents (e.g., fluconazole (B54011), itraconazole). jetir.orgchemijournal.com

Antiviral agents (e.g., ribavirin). researchgate.net

Anticancer agents. mdpi.com

Anti-inflammatory, analgesic, and anticonvulsant agents. researchgate.net

The ability of the triazole ring to improve the pharmacological profile of a drug by increasing its solubility has made it a popular component in drug design. researchgate.net

In Advanced Materials:

The applications of triazole derivatives extend into materials science, where they are utilized in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,2,4-triazole system provides excellent electron-transport and hole-blocking properties, leading to the creation of efficient OLEDs. researchgate.net

Corrosion Inhibitors: Triazoles are effective in protecting metals from corrosion by forming a stable film on the metal surface. jetir.orgmdpi.com

Energetic Materials: Nitrogen-rich triazole frameworks are used to develop new energetic materials that aim to balance high performance with low sensitivity. bohrium.com

Metal-Organic Frameworks (MOFs): The ability of the triazole ring to form coordination complexes with metal ions is utilized in creating MOFs for applications like gas storage and catalysis. chemijournal.com

The Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, has been instrumental in the synthesis of 1,2,3-triazoles, further expanding their accessibility and application in both drug discovery and materials science. chemijournal.com

Historical Context and Evolution of Research on 3-Nitro-1,2,4-triazole

The parent compound, triazole, was first named in 1885. nih.gov Over time, the chemistry of triazoles has grown significantly, particularly with the discovery of the antifungal properties of azole derivatives in 1944. nih.gov Research into nitrated azoles, including this compound and its derivatives, has evolved to explore their potential in various specialized fields.

Initially, research on nitrated triazoles focused heavily on their application as energetic materials. Compounds like 3-nitro-1,2,4-triazol-5-one (NTO) have been studied extensively for their high energy density, thermal stability, and reduced sensitivity compared to traditional explosives. energetic-materials.org.cnaip.org

More recently, the focus of research on this compound has expanded into medicinal chemistry. A significant development in this area is the use of "click chemistry" to synthesize a variety of 3-nitro-1H-1,2,4-triazole derivatives. acs.orgnih.gov This has led to the discovery of compounds with potent biological activities. For instance, novel amides and sulfonamides based on 3-nitro-1H-1,2,4-triazole have shown significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org

The alkylation of this compound has also been a subject of study, with investigations into the regioselectivity of these reactions to produce specific isomers for further development. longdom.orgresearchgate.net Furthermore, the synthesis of coordination complexes with metals like copper has opened up new avenues for the application of N-substituted this compound ligands. researchgate.net The creation of energetic metal-organic frameworks (E-MOFs) using ligands such as bis(3-nitro-1H-1,2,4-triazol-5-yl) amine demonstrates the ongoing innovation in the field, aiming to create more stable and less sensitive energetic materials. mdpi.com

Table 1: Key Research Milestones for this compound and its Derivatives

Year/Period Research Focus Key Findings
1944 Antifungal properties of azole derivatives Discovery of the antifungal activity of azoles, paving the way for further research into modified azoles. nih.gov
Late 20th Century Energetic materials Development and characterization of 3-nitro-1,2,4-triazol-5-one (NTO) as a high-performance, low-sensitivity explosive. energetic-materials.org.cn
Early 21st Century Medicinal chemistry applications Synthesis of novel 3-nitro-1H-1,2,4-triazole-based compounds with potent antitrypanosomal activity. acs.org
2018 Advanced energetic materials Synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) as a platform for powerful and thermally stable energetic compounds. rsc.org
2024 Antitrypanosomatid agents Design and synthesis of 3-nitro-1H-1,2,4-triazole analogs with outstanding activity against Chagas disease. acs.orgnih.gov
2024 Energetic MOFs Creation of energetic metal-organic frameworks with high thermal stability and low sensitivity using a bis(3-nitro-1H-1,2,4-triazole-5-yl) amine ligand. mdpi.com

Scope and Contributions of the Research Outline

This article provides a focused and structured overview of the chemical compound this compound within the context of academic research. The scope is intentionally delineated to cover fundamental chemical principles and applications, without delving into clinical or safety-related information.

The contributions of this research outline are as follows:

Contextualization: It begins by establishing the broader significance of heterocyclic nitrogen compounds and the specific importance of triazole derivatives, thereby providing a foundational context for the detailed discussion of this compound.

Focused Exploration: The article will systematically explore the synthesis, properties, and applications of this compound in the distinct fields of medicinal chemistry and materials science, supported by detailed research findings.

Structured Information: By adhering to a strict outline, the article ensures a clear and logical presentation of information, allowing for a thorough understanding of each specific topic without extraneous details.

Data-Driven Insights: The inclusion of data tables will serve to summarize and highlight key research findings and properties of the compound and its derivatives, offering a quantitative perspective on its characteristics and performance.

This structured approach aims to deliver a scientifically accurate and informative resource for understanding the academic significance of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N4O2 B013798 3-Nitro-1,2,4-triazole CAS No. 24807-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-1,2,4-triazole
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InChI

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUEFXPHXHHANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
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DSSTOX Substance ID

DTXSID60179504
Record name 3-Nitro-1,2,4-triazole
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Molecular Weight

114.06 g/mol
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CAS No.

24807-55-4
Record name 3-Nitro-1,2,4-triazole
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Record name 3-Nitro-1,2,4-triazole
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Synthesis Methodologies and Reaction Pathways of 3 Nitro 1,2,4 Triazole

Established Synthetic Routes to 3-Nitro-1,2,4-triazole

The foundational methods for synthesizing this compound primarily involve the introduction of a nitro group onto a pre-existing 1,2,4-triazole (B32235) ring or the chemical transformation of a functional group already on the triazole core.

Nitration of 1,2,4-Triazole Precursors

Direct nitration of 1,2,4-triazole precursors is a common and straightforward method for the synthesis of nitro-triazole compounds. This typically involves the use of strong nitrating agents under controlled acidic conditions. A prevalent precursor for a related compound, 3-nitro-1,2,4-triazol-5-one (NTO), is 1,2,4-triazol-5-one (B2904161) (TO). mdpi.comgoogle.com The nitration is an exothermic reaction requiring careful temperature management to prevent decomposition.

The reaction can be carried out using different concentrations of nitric acid. For instance, nitration of TO can be achieved with 70% or 98% nitric acid. mdpi.com A procedure using 98% nitric acid involves the controlled addition of the triazolone precursor to the acid at a low temperature (e.g., 10°C), followed by heating to facilitate the reaction. google.com Another approach utilizes 70% nitric acid, where the triazole precursor is added in batches at a higher temperature (60–65 °C). mdpi.com

PrecursorNitrating AgentTemperature ConditionsYieldReference
1,2,4-Triazol-3-one98% Nitric Acid10–45°C65%
1,2,4-Triazol-5-one (TO)70% Nitric Acid60–65°C75.4% mdpi.com

It has been noted that nitration can also be accomplished with a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), which can be used for precursors like N³,N⁶-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine to yield the corresponding dinitro-triazole derivative. mdpi.com

Synthesis from 3-Amino-1,2,4-triazole

An alternative and widely practiced route to this compound involves the chemical modification of 3-amino-1,2,4-triazole, a readily available starting material. google.comwikipedia.orgatamanchemicals.com This process typically proceeds through a diazotization reaction, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group. google.com

The synthesis involves dissolving 3-amino-1,2,4-triazole in a mineral acid, such as hydrochloric acid, and then adding this solution to an aqueous solution of an inorganic nitrite (B80452), like sodium nitrite. google.com The reaction temperature is carefully controlled, often between 0°C and 65°C, to manage the stability of the intermediate diazonium salt. google.com The diazonium salt of 3-amino-5-nitro-1,2,4-triazole, for example, can be generated using nitrous acid and then reacted with other reagents to form more complex heterocyclic systems. osti.gov

A specific industrial process describes dissolving 3-amino-1,2,4-triazole in 1.0 to 1.3 equivalents of mineral acid. This solution is then added to a 20-40% aqueous solution containing 1.4 to 3.0 equivalents of an inorganic nitrite at temperatures ranging from 0 to 65°C. google.com The resulting this compound can then be isolated by filtration. google.com

Advanced Synthetic Strategies for Functionalized this compound Derivatives

To explore the full potential of the this compound scaffold, particularly in medicinal chemistry, researchers have employed advanced synthetic strategies to create a diverse library of functionalized derivatives. These methods allow for the fine-tuning of the molecule's properties.

Structural Modification Techniques (e.g., Bioisosterism, Craig-plot approach, Topliss set methodology)

In the rational design of new bioactive molecules, several medicinal chemistry strategies are used to guide the synthesis of this compound derivatives. exlibrisgroup.comnih.govacs.org These techniques help in systematically modifying the structure to enhance desired properties.

Bioisosterism : This approach involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity. researchgate.netflemingcollege.ca For instance, the 1,2,3-triazole ring has been successfully used as a bioisostere for an amide bond, leading to new analogs of established drugs with potentially enhanced efficacy. researchgate.netresearchgate.net

Craig-plot approach : This is a graphical method used in quantitative structure-activity relationship (QSAR) studies. It plots electronic parameters (like Hammett sigma constants) against physicochemical parameters (like hydrophobicity constants) for various substituents. researchgate.netscribd.com This allows chemists to choose substituents that provide a wide range of electronic and hydrophobic properties, aiding in the systematic exploration of the chemical space around the this compound core. researchgate.netresearchgate.net

Topliss set methodology : The Topliss tree is a stepwise decision-making flow chart that guides the synthesis of analogs to quickly optimize potency. researchgate.netscribd.comdrughunter.com Starting with an unsubstituted phenyl group, for example, the scheme suggests a sequence of substitutions based on the activity of the previously synthesized analog. This hierarchical approach helps to efficiently navigate towards more potent compounds. researchgate.netdrughunter.com

These methodologies were collectively used in the synthesis of a series of 28 novel 3-nitro-1H-1,2,4-triazole analogs, which were evaluated for their antitrypanosomatid activity. exlibrisgroup.comnih.govacs.org

Click Chemistry Approaches in 3-Nitro-1H-1,2,4-triazole Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and efficient tool for synthesizing functionalized 1,2,3-triazole derivatives linked to a this compound scaffold. frontiersin.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and high regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com

The general strategy involves a two-step process:

Alkylation of 3-nitro-1H-1,2,4-triazole with a terminal alkyne, such as propargyl bromide, to introduce the alkyne functionality.

Subsequent CuAAC reaction of the resulting N-propargylated this compound with a variety of organic azides. researchgate.net

This approach has been used to create libraries of compounds for biological screening. exlibrisgroup.comnih.govacs.org The CuAAC reaction can be catalyzed by various copper sources, including CuBr(PPh₃)₃, under mild conditions, often in a mixture of solvents like t-BuOH and water at room temperature. mdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents by simply varying the organic azide (B81097) partner. nih.govresearchgate.net

Regioselective Functionalization and Derivatization

The 1,2,4-triazole ring has multiple nitrogen atoms (N1, N2, and N4) that can be functionalized, leading to the formation of different regioisomers. Controlling the regioselectivity of these reactions is crucial for synthesizing specific derivatives. The alkylation of this compound, for instance, can yield a mixture of N-1 and N-2 substituted products. researchgate.netosi.lv

The outcome of the alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.

Alkylation in the presence of alkali : Using dialkyl sulfates or alkyl halides in the presence of a base often leads to low selectivity, producing a mixture of N-1 and N-2 isomers. osi.lv The proportion of the N-2 isomer can range from 14.6% to 33.8% depending on the specific conditions. osi.lv

Alkylation in acid media : Reaction with alcohols in concentrated sulfuric acid can favor substitution at the N-2 position. osi.lvresearchgate.net However, the regioselectivity can be complex. For example, alkylation with 2-propanol occurs regioselectively at the N-1 position, whereas using cyclohexyl or tert-butyl alcohols can result in a mixture of N-1 and N-2 isomers due to isomerization. osi.lvresearchgate.net

Regioselective alkylation : Certain alkylating agents show high regioselectivity. For example, alkylation with dibromoethane and propargyl bromide in an aqueous alkaline medium has been shown to occur regioselectively at the N-1 position. researchgate.net

This ability to direct functionalization to specific positions on the triazole ring is essential for building complex molecules and for studying structure-activity relationships. mdpi.comtandfonline.com

Chemical Reactivity of this compound

This compound exhibits a range of chemical behaviors, primarily centered around the reactivity of its nitro group and the triazole ring. The molecule contains multiple reactive sites, including three nitrogen atoms within the triazole ring and an exocyclic carbon atom attached to the nitro group, which can be functionalized through various reactions. researchgate.net Key transformations include the reduction and oxidation of the nitro group, nucleophilic substitution reactions where the nitro group acts as a leaving group, and alkylation at the ring's nitrogen atoms. researchgate.net

Oxidation and Reduction Pathways of the Nitro Group

The nitro group of this compound is susceptible to both oxidation and reduction, leading to different functional derivatives.

Reduction: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-amino-1,2,4-triazole. This reaction is typically achieved using standard reducing agents, such as hydrogen gas in the presence of a palladium catalyst. This conversion is a critical step in the synthesis of various biologically active molecules and energetic materials. nih.govrsc.org For the related compound 3-nitro-1,2,4-triazol-5-one (NTO), reduction to 3-amino-1,2,4-triazol-5-one (ATO) has been demonstrated using the hematite–aqueous Fe(II) redox couple, following first-order kinetics. acs.org

Oxidation: While the nitro group is already in a high oxidation state, it can undergo further oxidation under strong oxidizing conditions, potentially forming nitroso or other oxidized derivatives. However, research indicates that some triazole derivatives, like 3-nitro-1,2,4-triazol-5-one (NTO), are resistant to oxidation by certain agents like ferrihydrite and birnessite. nih.govresearchgate.net In contrast, its reduced form, 3-amino-1,2,4-triazol-5-one (ATO), is highly susceptible to oxidation by birnessite, transforming completely into urea, carbon dioxide, and nitrogen gas. nih.gov

Table 1: Selected Reduction Reactions of Nitro-1,2,4-triazoles

Starting MaterialReagents/ConditionsProductReference
This compoundHydrogen gas, Palladium catalyst3-Amino-1,2,4-triazole
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazoleReducing agents (e.g., H₂/catalyst)1-(p-Toluenesulfonyl)-3-amino-1,2,4-triazole
3-Nitro-1,2,4-triazol-5-one (NTO)Hematite–aqueous Fe(II) redox couple, pH 5.5-7.03-Amino-1,2,4-triazol-5-one (ATO) acs.org

Nucleophilic Substitution Reactions

The nitro group at the 3-position of the triazole ring can be displaced by various nucleophiles. This reactivity makes this compound a valuable intermediate for introducing a range of functional groups onto the triazole core. It readily reacts with nucleophiles such as amines and thiols under basic conditions. biosynth.com

For instance, the dehydrochlorination of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole in ethanolic potassium hydroxide (B78521) is accompanied by the nucleophilic substitution of the nitro group by an ethoxy group. researchgate.net Similar substitutions occur in methanol (B129727) and n-propanol solutions. researchgate.net This reactivity has been harnessed in the synthesis of various derivatives, including those with potential antimycobacterial activity, where the 3-nitro-1,2,4-triazol-1-yl unit is installed on a pyrimidine (B1678525) nucleus via nucleophilic aromatic (SNAr) substitution. mdpi.com The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole also proceeds via a nucleophilic substitution pathway, where hydrazine (B178648) displaces the bromo group. rsc.org

Table 2: Examples of Nucleophilic Substitution on Nitrotriazole Derivatives

SubstrateNucleophile/ConditionsProductReference
This compoundAmines or Thiols / Basic conditionsVarious substituted triazoles
1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazoleEthanolic Potassium HydroxideProduct with ethoxy group substitution researchgate.net
2,4-Dichloropyrimidine5-Nitro-1H-1,2,4-triazole / Base2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidine derivatives mdpi.com
5-Bromo-3-nitro-1,2,4-triazoleHydrazine5-Hydrazino-3-nitro-1,2,4-triazole (HNT) rsc.org

Formation of Complex Triazole Derivatives

This compound serves as a fundamental building block for synthesizing more complex heterocyclic systems. Its reactivity allows for the construction of fused ring systems and C-C linked triazole structures.

Alkylation reactions are a common method for functionalizing the nitrogen atoms of the triazole ring. researchgate.net Depending on the reaction conditions and the alkylating agent, substitution can occur at the N(1), N(2), or N(4) positions. For example, alkylation with alkyl bromides in an aqueous alkaline medium can lead to regioselective substitution. researchgate.net The reaction with bifunctional agents like β,β′-dichloro diethyl ether results in a mixture of N(1),N′(1)-, N(1),N′(2)-, and N(2),N′(2) isomeric derivatives. researchgate.net

Furthermore, this compound derivatives are used in "click chemistry" to synthesize a wide array of compounds with potential biological applications. A series of 28 analogs were synthesized using this method to create compounds with antitrypanosomatid activity. nih.gov The synthesis of fused energetic compounds, such as 3-nitro- biosynth.comCurrent time information in Bangalore, IN.triazolo[5,1-c] biosynth.comCurrent time information in Bangalore, IN.triazine-4-amine, also originates from commercially available aminotriazoles, highlighting the pathway from simple triazoles to complex, functional materials. bohrium.com

Single-Crystal X-ray Diffraction Studies of this compound Polymorphs

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed the existence of polymorphism, where the compound can crystallize into different solid-state forms with distinct crystal structures and physical properties. nih.govrsc.org

This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II. nih.govrsc.org Form I crystallizes in the tetragonal space group P4₁2₁2, while Form II adopts a monoclinic P2₁/c space group. nih.govrsc.org The two forms exhibit notable differences in their crystal packing and density. Form II possesses a higher calculated density (1.797 g/cm³) compared to Form I (1.720 g/cm³). nih.gov This difference in density is attributed to the more efficient crystal packing in Form II, which features regular layer structures, a feature not observed in Form I. nih.gov

The thermodynamic relationship between the two polymorphs has been investigated through thermal analysis. In situ variable-temperature powder X-ray diffraction and differential scanning calorimetry have shown that Form II undergoes an irreversible phase transformation to Form I upon heating. nih.gov This transition occurs at a temperature above 98 °C, indicating that Form I is the more thermodynamically stable form at higher temperatures, while Form II is metastable. nih.govrsc.orgresearchgate.net The stability of Form I persists up to approximately 200 °C, after which decomposition begins. nih.gov

Table 1: Crystallographic Data for this compound Polymorphs
ParameterForm IForm II
Crystal SystemTetragonal nih.govrsc.orgMonoclinic nih.govrsc.org
Space GroupP4₁2₁2 nih.govrsc.orgP2₁/c nih.gov
Calculated Density (g/cm³)1.720 nih.gov1.797 nih.gov
Phase Transition TemperatureN/A~98 °C (to Form I) nih.govrsc.orgresearchgate.net

The formation of a specific polymorph of this compound is highly dependent on the crystallization conditions, particularly the solvent system used. nih.gov Extensive screening of solvents has demonstrated that Form I is the more commonly obtained polymorph. nih.gov However, the selective crystallization of Form II has been achieved. Specifically, recrystallization from a mixed solvent system of methanol and ethyl acetate was found to yield single crystals of Form II. nih.gov In contrast, crystallization from various other individual solvents such as ethanol, methanol, acetone, and dichloromethane typically results in the formation of Form I. nih.gov This solvent-dependent selectivity is crucial for isolating the desired polymorphic form for specific applications, as the different solid-state structures can lead to variations in properties like density and sensitivity.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and bonding characteristics of chemical compounds. For this compound, NMR, FT-IR, and UV-Vis spectroscopy provide complementary information for its characterization.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR have been used for its structural confirmation.

¹H NMR: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) shows a characteristic singlet at approximately 8.86 ppm, corresponding to the C-H proton on the triazole ring.

¹³C NMR: The carbon-13 NMR spectrum in DMSO-d₆ displays two signals for the carbon atoms of the triazole ring at approximately 163.1 ppm and 146.3 ppm.

¹⁵N NMR: The nitrogen-15 NMR chemical shifts provide insight into the electronic structure of the nitrogen-rich heterocycle. For nitro-substituted azoles, the signal for the nitrogen atom of the nitro group is typically found in the downfield region, with an expected chemical shift of around -11 ppm.

Table 2: NMR Spectroscopic Data for this compound
NucleusSolventChemical Shift (δ, ppm)
¹HDMSO-d₆8.86 (s, 1H)
¹³CDMSO-d₆163.1, 146.3
¹⁵N (Nitro Group)-~ -11 (Expected)

FT-IR spectroscopy identifies the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The solid-state IR spectrum of this compound exhibits several characteristic absorption bands. Key vibrational frequencies include bands at 3162, 2861, 2776, and 2730 cm⁻¹. The band at 3162 cm⁻¹ can be attributed to N-H stretching vibrations of the triazole ring. The strong absorptions associated with the nitro group (asymmetric and symmetric stretching) are also prominent features in the spectrum, typically occurring in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Ring vibrations and C-H bending modes also contribute to the unique spectral pattern.

Table 3: Key FT-IR Absorption Bands for this compound
Frequency (cm⁻¹)Tentative Assignment
3162N-H Stretching
2861, 2776, 2730Hydrogen Bonding / Overtones

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of this compound is characterized by the electronic transitions involving the triazole ring and the nitro group chromophore. In an aqueous solution, it has been reported to exhibit a maximum absorption wavelength (λmax) at 452 nm. The position and intensity of this absorption can be sensitive to the solvent environment and the pH of the solution, reflecting changes in the electronic structure of the molecule upon protonation or deprotonation.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of 3-Nitro-1,2,4-triazole, providing detailed insights into its molecular weight and fragmentation patterns under ionization. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that reveal the inherent structural vulnerabilities of the molecule.

The mass spectrum is publicly available in the National Institute of Standards and Technology (NIST) database. nist.gov The molecular ion peak ([M]+) is observed at a mass-to-charge ratio (m/z) of 114, which corresponds to the molecular weight of this compound (C₂H₂N₄O₂). nist.govnih.gov This peak is the most abundant in the spectrum, indicating a relatively stable molecular ion under electron ionization conditions. nih.gov

The fragmentation of this compound primarily involves the cleavage of the nitro group and the triazole ring. The second and third most prominent peaks in the mass spectrum are observed at m/z 30 and 29, respectively. nih.gov These peaks are characteristic of the nitro group ([NO]+) and a fragment resulting from the loss of a hydrogen atom from the nitro group or the triazole ring, respectively.

In studies involving low-energy electron attachment, the formation of anions of this compound and their subsequent dissociation pathways have been investigated. rsc.org These studies reveal characteristic fragmentation reactions, including the formation of the nitrite (B80452) anion ([NO₂]⁻) and the loss of a hydroxyl radical (•OH). rsc.org However, the principal dissociation channel for the anionic form of this compound is the direct cleavage of a hydrogen radical (•H). rsc.org

The detailed fragmentation pattern provides a valuable fingerprint for the identification and structural confirmation of this compound in various analytical applications.

Table 1: Prominent Mass Spectrometry Peaks and Corresponding Fragment Ions of this compound.

m/zProposed Fragment Ion
114[C₂H₂N₄O₂]⁺ (Molecular Ion)
30[NO]⁺
29[CHO]⁺ or [N₂H]⁺

Computational Chemistry and Theoretical Modeling of 3 Nitro 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of energetic materials like 3-nitro-1,2,4-triazole.

The electronic structure analysis provides information about the distribution of electrons within the molecule. This is crucial for understanding its reactivity and stability. The molecular electrostatic potential (MEP) surface, for example, helps to identify the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to nucleophilic and electrophilic attacks, respectively.

Optimized Geometries: DFT calculations have been used to obtain fully optimized geometries for NTO and its complexes with other molecules like water and ammonia (B1221849). researchgate.networldscientific.com

Electronic Properties: The electronic structure calculations reveal that in complexes, electrons tend to transfer from molecules like H2O or NH3 to the NTO molecule. researchgate.networldscientific.com

Pressure Effects: Studies have also investigated the effect of high pressure on the crystal structure of NTO using DFT. As pressure increases, the lattice parameters and hydrogen bond lengths decrease, and the material becomes more conductive. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of cis-[Pt(3-amino-1,2,4-triazole)2Cl2] from DFT Calculations

Parameter Bond Length (Å) - Calculated Bond Angle (°) - Calculated
Pt-N 2.03, 2.05 -
Pt-Cl 2.34, 2.36 -
N-Pt-N - 90.5
Cl-Pt-Cl - 89.2
N-Pt-Cl - 90.1, 178.9

Source: Journal of Chemical Technology and Metallurgy, 55, 5, 2020, 965-972 uctm.edu

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in chemical reactivity theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. nih.gov

Energy Gap and Stability: A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov For C-nitro-1,2,4-triazole tautomers, a correlation has been found between the width of the energy gap and their thermal stability. researchgate.net

Reactivity Prediction: The FMO analysis helps in understanding the electronic characteristics and reactivity of triazole derivatives. nih.gov For instance, the distribution of HOMO and LUMO orbitals can indicate the most likely sites for chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for Selected Triazole Derivatives (in eV)

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
2a -4.9637 -1.6533 3.3104
2b -5.2402 -1.5735 3.6667
2c -4.8220 -1.5664 3.2556

Source: International Journal of Molecular Sciences, 22(21), 11578, 2021 nih.gov

Computational methods are extensively used to predict the thermochemical properties of energetic materials, which are crucial for evaluating their performance. The gas-phase heat of formation (HOF) is a key parameter that influences detonation properties. uc.edu

Isodesmic Reactions: Isodesmic reactions are a common and reliable method for calculating the HOF of complex molecules. This approach, often used with methods like MP2, can achieve high accuracy, with errors of less than 3 kcal/mol for predicted cation and anion HOFs. acs.org

Lattice Energy Calculations: For solid-state materials, the HOF is derived from the gas-phase HOF and the lattice energy. The lattice energy can be calculated using volume-based thermodynamics (VBT). acs.org

Improving Performance: Studies have shown that introducing N-oxide and certain substituents like N3 can effectively improve the heats of formation of NTO-based compounds. researchgate.net

Table 3: Predicted Thermochemical Properties of Selected Energetic Salts

Cation/Anion Combination Predicted Gas-Phase ΔHf° (kcal/mol) Predicted Solid-State ΔHf° (kcal/mol)
Azido-containing cations with nitro-substituted heterocyclic anions High positive values High positive values

Source: The Journal of Physical Chemistry B, 114(4), 1620-1631, 2010 acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes such as decomposition and the effects of external stimuli like shock loading.

Decomposition Mechanisms: Reactive molecular dynamics (ReaxFF-MD) simulations have been employed to investigate the initial decomposition mechanisms of NTO under shock loading. These simulations show that NTO molecules can first form clusters before individual molecules dissociate. nih.govmdpi.com The primary initial decomposition pathways are identified as NO2 elimination and cleavage of the heterocyclic ring. nih.govmdpi.com

Thermal Decomposition: ReaxFF MD simulations are also used to study the thermal decomposition of NTO, helping to identify intermediate and final products and to elucidate the main reaction pathways. researchgate.net

Quantum Chemical Calculations for Dissociation Pathways

Quantum chemical calculations are essential for investigating the detailed mechanisms of molecular dissociation. These calculations can determine the energy barriers and reaction energies for various decomposition pathways.

Electron Attachment: Studies have investigated the decomposition of this compound upon low-energy electron attachment. nih.govrsc.orgresearchgate.net Quantum chemical calculations help to understand the resulting dissociation pathways and determine the threshold energies for these processes. nih.govrsc.orgresearchgate.net

Main Dissociation Channel: For the 3NTR anion, the main dissociation channel is the direct cleavage of a hydrogen radical, although other characteristic reactions involving the nitro group, such as the formation of NO2−, are also observed. nih.govrsc.orgresearchgate.net

Bond Dissociation Energies (BDEs): DFT calculations are used to determine the BDEs of various bonds within the molecule. The weakest bond is often considered the trigger bond for decomposition, and its BDE is an indicator of the molecule's thermal stability.

Computational Prediction of Material Properties

Computational methods are a time-saving and effective tool for screening and designing new energetic materials with desired properties.

Detonation Properties: By combining calculated densities and heats of formation, detonation properties such as detonation velocity and pressure can be predicted using thermodynamic codes. rsc.orgacs.org

Designing New Materials: Computational design strategies involve modifying the molecular structure, for example, by introducing different functional groups, to enhance properties like density, oxygen balance, and detonation performance. rsc.orgmdpi.com Studies have designed and evaluated various derivatives of triazoles and tetrazoles, identifying promising candidates with excellent performance characteristics. rsc.org

Optical Properties: First-principles calculations and time-dependent DFT (TD-DFT) have been used to explore the optical properties of nitrotriazole compounds, including their absorbance and excitation energies. acs.org

Table 4: Predicted Properties of Designed Energetic Compounds

Compound Predicted Density (g cm⁻³) Predicted Detonation Velocity (m s⁻¹) Predicted Detonation Pressure (GPa)
1-(fluorodinitromethyl)-3-nitro-1,2,4-triazole (B3) ≥1.95 >8900 >40.0
1-(fluorodinitromethyl)-4-nitro-1,2,3-triazole (F3) ≥1.95 >8900 >40.0
4,5-bis(fluorodinitromethyl)-1,2,3-triazole (H3) ≥1.95 >8900 >40.0
5-(fluorodinitromethyl)-tetrazole (I3) ≥1.95 >8900 >40.0

Source: RSC Advances, 8(20), 11135-11143, 2018 rsc.org

Detonation Performance Parameters (Detonation Velocity, Detonation Pressure, Specific Impulse)

Computational methods are extensively utilized to predict the detonation performance of energetic materials like this compound (NTO). These theoretical predictions are crucial for screening new materials and understanding their potential applications. The primary parameters of interest include detonation velocity (D), detonation pressure (P), and specific impulse (Is).

Theoretical characterizations of NTO and its derivatives are often performed using specialized software such as EXPLO5 and Cheetah 4.0, which employ methods like the Kamlet-Jacobs (K-J) empirical equation. bibliotekanauki.plicm.edu.placs.orgtandfonline.com Studies consistently show that the calculated detonation velocity and pressure of NTO are comparable to those of the well-known explosive RDX. researchgate.netrsc.org For instance, the theoretically predicted detonation velocity for NTO is approximately 8.75 km/s. researchgate.net Derivatives of NTO have also been shown to have detonation velocities and pressures at the same level or slightly higher than RDX. bibliotekanauki.plicm.edu.pl

While specific impulse (Is) data for pure NTO is not detailed in the provided research, theoretical studies on NTO derivatives have been conducted. For example, compositions of 1,3,4-trinitro-1,2,4-triazol-5-one with glycidyl (B131873) azide (B81097) polymer (GAP) were calculated to yield specific impulses just above 2600 m/s. bibliotekanauki.plicm.edu.pl The specific impulse for various designed energetic compounds, including derivatives of other triazoles, has been estimated using methods introduced by Politzer et al. researchgate.neticm.edu.pl

CompoundCalculated Detonation Velocity (D) (km/s)Calculated Detonation Pressure (P) (GPa)Reference
NTO 8.75Equivalent to RDX researchgate.netresearchgate.net
RDX 8.75 - 8.93~34.5 - 39.0 researchgate.neticm.edu.plmdpi.com
TNT ~6.88~19.5 mdpi.com

This table presents computationally predicted detonation parameters for NTO and benchmark explosives.

Impact and Friction Sensitivity Predictions

Theoretical predictions of impact and friction sensitivity are vital for assessing the safety of energetic materials. Computational models often evaluate sensitivity by analyzing molecular properties such as bond dissociation energies (BDE), particularly of trigger linkages like the C-NO2 or N-NO2 bond, and structural characteristics like the free space in the crystal lattice. icm.edu.pltandfonline.com

Computational and experimental findings consistently indicate that NTO is a significantly less sensitive explosive compared to benchmarks like RDX and HMX. researchgate.net Formulations based on NTO have been shown to be less vulnerable to impact and friction stimuli. aiaa.org Theoretical studies on azole-based energetic salts, a class of compounds related to NTO, have shown that many are highly insensitive to both impact and friction. uc.edunsf.gov For example, a study on energetic metal-organic frameworks (E-MOFs) constructed from a bis(3-nitro-1H-1,2,4-triazole-5-yl) amine ligand reported very low sensitivity, with impact sensitivity values exceeding 40 J and friction sensitivity values greater than 360 N. nih.govresearchgate.net

The lower sensitivity of NTO is a key property that makes it an attractive component for developing insensitive munitions (IM). researchgate.netaiaa.org

Compound/DerivativePredicted/Observed SensitivityKey FindingsReference
NTO Less sensitive than RDX and HMXLower vulnerability to impact, friction, and shock stimuli. researchgate.netaiaa.org
NTO Derivatives (E-MOFs) Impact > 40 J; Friction > 360 NHigh thermal stability and low sensitivity are achieved through synergistic effects of aromatic character, coordination chemistry, and intermolecular interactions. nih.govresearchgate.net
RDX Impact ~7.4 J; Shock ~77 kbarBenchmark for higher sensitivity compared to NTO. aiaa.orguc.edu

This table provides a comparative summary of the predicted and observed sensitivity for NTO and related compounds.

Crystal Density and Lattice Energy Calculations

Crystal density (ρ) and lattice energy (ΔHL) are fundamental properties that significantly influence the detonation performance and stability of an energetic material. Computational chemistry provides powerful tools to predict these values. Density functional theory (DFT) and specialized crystal packing calculations are common methods used for these predictions. aip.orgacs.org

For NTO, the crystal density has been calculated to be approximately 1.93 g/cm³. researchgate.net This high density contributes to its excellent energetic performance.

The lattice energy, which represents the energy released upon the formation of the crystal lattice from gaseous ions or molecules, is a measure of the stability of the crystal structure. DFT calculations have been applied to study NTO in its bulk state to determine this value. aip.orgnih.gov The calculated lattice energy for NTO is reported to be -156.14 kJ/mol; this value becomes -150.43 kJ/mol when a 50% correction for the basis set superposition error (BSSE) is applied. aip.orgnih.gov The stability of the NTO crystal has been further investigated through isothermal-isobaric molecular dynamics (MD) simulations, which confirmed that the crystal structure maintains its experimental space group symmetry over a wide range of temperatures. acs.org Methods for estimating lattice enthalpy, such as the volume-based calculations proposed by Jenkins et al., are also widely used in the theoretical study of related energetic salts. mdpi.comuc.edu

ParameterCalculated ValueMethodReference
Crystal Density (ρ) 1.93 g/cm³- researchgate.net
Lattice Energy (ΔHL) -156.14 kJ/molDFT aip.orgnih.gov
Lattice Energy (ΔHL, 50% BSSE corrected) -150.43 kJ/molDFT aip.orgnih.gov

This table summarizes the computationally determined crystal density and lattice energy for NTO.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, NTO-Water Complexes)

Intermolecular interactions, particularly hydrogen bonds, play a dominant role in the crystal packing, density, sensitivity, and stability of NTO. Theoretical studies using methods like Density Functional Theory (DFT) have been crucial in elucidating the nature and strength of these interactions. aip.orgnih.gov

NTO Dimers and Crystal Packing: Computational studies have identified several stable dimeric structures of NTO in the gas phase. aip.orgnih.gov The most stable dimer is formed through strong hydrogen bonding interactions between the carbonyl oxygen of one molecule and the azole hydrogen of another. aip.org The corrected binding energy for this most stable dimer was calculated to be -53.66 kJ/mol at the B3LYP/6-311++G** level of theory. aip.orgnih.gov These strong, directional hydrogen bonds are a key feature governing the crystal structure of NTO. acs.org Analysis of the crystal structure of related energetic materials also shows that N–H and O–H hydrogen bonding interactions are dominant. mdpi.com

NTO-Water Complexes: The interaction of NTO with water molecules is relevant to its solubility and environmental behavior. rsc.org Theoretical studies have modeled NTO-water supermolecules to understand these interactions. researchgate.net Using DFT, the greatest corrected intermolecular interaction energy for an NTO/H2O complex was found to be -30.14 kJ/mol. researchgate.net This indicates a strong hydrogen bonding interaction where electrons are transferred from the water molecule to the NTO molecule. researchgate.net Similar computational approaches have been used to study the interaction of NTO with other small molecules, such as hydrogen fluoride, revealing strong hydrogen bond formation. nih.gov

Interacting SystemCalculated Interaction/Binding Energy (kJ/mol)Key Interaction TypeReference
NTO Dimer (most stable) -53.66Hydrogen Bonding (C=O···H-N) aip.orgnih.gov
NTO-Water Complex -30.14Hydrogen Bonding researchgate.net
NTO-Hydrogen Fluoride Complex -34.16Hydrogen Bonding nih.gov

This table presents the calculated interaction energies for NTO with itself and other small molecules, highlighting the strength of hydrogen bonding.

Energetic Materials Applications and Performance

3-Nitro-1,2,4-triazole as an Insensitive Explosive

This compound (NTO) is recognized for its favorable characteristics as an insensitive high explosive. It presents a desirable balance of performance and stability, positioning it as a significant compound in the field of energetic materials. Initial small-scale sensitivity tests have consistently shown that NTO is considerably less sensitive to impact, friction, and electrostatic discharge than conventional explosives like RDX and TNT. google.com This reduced sensitivity makes it a strong candidate for applications where munitions safety is a primary concern.

NTO is often considered a viable alternative to both the highly insensitive but less powerful triaminotrinitrobenzene (TATB) and the more powerful but more sensitive cyclotrimethylenetrinitramine (RDX). researchgate.netosti.gov While TATB is utilized in applications demanding extreme insensitivity, its energetic output is sometimes insufficient. osti.gov Conversely, RDX, while powerful, may not meet the increasingly stringent safety requirements for certain munitions. researchgate.net

NTO effectively bridges this gap by offering performance that approaches that of RDX while maintaining a level of insensitivity closer to that of TATB. researchgate.net For instance, the detonation pressure of NTO at 92.2% of its crystal density is comparable to that of TATB at 96.5% of its crystal density. google.com This allows for the development of explosive formulations with enhanced performance over TATB-based compositions without a significant compromise in safety, or as a less sensitive replacement for RDX where a slight reduction in performance is acceptable for a large gain in insensitivity. researchgate.net

Table 1: Comparative Properties of NTO, RDX, and TATB

PropertyThis compound (NTO)RDXTATB
Crystal Density (g/cm³) 1.93 google.com~1.82~1.94
Detonation Velocity (m/s) ~8,200 researchgate.net~8,750~7,350
Impact Sensitivity Less sensitive than RDX google.comMore sensitiveHighly insensitive
Thermal Stability Pyrolysis > 260°C google.comPyrolysis ~160°C google.comHigh

This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II. nih.govrsc.org These different crystalline structures have a significant impact on the compound's physical and energetic properties. Form II, which is monoclinic, possesses a higher crystal density (1.881 g/cm³) compared to the tetragonal Form I (1.811 g/cm³). nih.gov

This difference in density directly translates to superior detonation performance for Form II. nih.gov Specifically, the calculated detonation velocity of Form II is 8213 m/s, and its detonation pressure is 27.45 GPa, both of which are higher than the corresponding values for Form I. nih.gov In terms of sensitivity, Form II exhibits low sensitivity with an impact sensitivity greater than 40 J and a friction sensitivity exceeding 360 N. nih.gov

Interestingly, thermal analysis reveals that Form II undergoes an irreversible transformation to the more stable Form I at temperatures above 98°C, before eventually decomposing at higher temperatures. nih.govrsc.org This polymorphic behavior underscores the importance of controlling crystallization conditions to obtain the desired form of NTO for specific energetic applications, as Form II is the more desirable polymorph for use as an insensitive explosive due to its enhanced energetic properties. nih.gov

Derivatives of this compound in High-Energy-Density Materials (HEDMs)

The this compound structure serves as a valuable building block for the creation of new high-energy-density materials (HEDMs). rsc.org Its inherent thermal stability and relatively low sensitivity provide a solid foundation upon which more energetic derivatives can be designed and synthesized.

A primary goal in designing high-performance energetic compounds from NTO is to enhance properties like detonation velocity and pressure while maintaining or improving thermal stability and insensitivity. Key design strategies include:

Improving Oxygen Balance: Introducing oxygen-rich groups, such as additional nitro groups or N-oxides, helps to achieve a more favorable oxygen balance, leading to more complete combustion and higher energy release. mdpi.comnih.gov

Enhancing Density: The formation of salts or co-crystals can lead to more efficient crystal packing and higher densities, which is directly correlated with improved detonation performance. researchgate.net Fused heterocyclic ring systems based on the triazole structure can also increase density and thermal stability. rsc.org

Formation of Energetic Salts: Reacting the acidic NTO with nitrogen-rich bases can create energetic salts. This approach combines the benefits of a stable anion with an energetic cation, often resulting in compounds with high density and good thermal stability. capes.gov.bracs.org

Introduction of Specific Functional Groups: The introduction of groups like amino (-NH2), nitramino (-NHNO2), or azido (B1232118) (-N3) can be used to tune the energetic properties and sensitivity of the resulting compounds. nih.govsci-hub.se For instance, amino groups can increase thermal stability through the formation of hydrogen bonds. rsc.org

A common strategy to create novel HEDMs is the synthesis of energetic salts using the 3-nitro-1,2,4-triazolate anion. This is typically achieved through an acid-base reaction where NTO, which is weakly acidic, is reacted with a nitrogen-rich base. capes.gov.bracs.org A variety of energetic cations, often derived from other heterocyclic compounds like triazoles and tetrazoles, have been used for this purpose. researchgate.netcapes.gov.bracs.org

For example, energetic salts have been synthesized by combining the NTO anion with substituted 1,2,4-triazolium and tetrazolium cations. capes.gov.bracs.org The resulting salts are then thoroughly characterized using techniques such as single-crystal X-ray diffraction to determine their crystal structure and density. Their thermal stability is assessed using methods like differential scanning calorimetry (DSC), and their energetic performance, including detonation velocity and pressure, is often calculated using specialized software. capes.gov.bracs.org Some of these synthesized salts have shown promising properties, including high densities and detonation velocities that surpass those of conventional explosives like RDX. rsc.org A notable example is a perchlorate (B79767) salt derived from a 5-hydrazino-3-nitro-1,2,4-triazole platform, which exhibited a high density of 1.95 g/cm³ and a calculated detonation velocity of 9505 m/s. rsc.org

Co-crystallization Strategies for Tuning Energetic Properties

Co-crystallization has emerged as a powerful technique to modify and enhance the properties of energetic materials without the need for covalent chemical synthesis. This strategy involves combining an energetic molecule, such as NTO, with a non-energetic or another energetic co-former to create a new crystalline solid with unique properties. researchgate.netrsc.org

This approach offers a way to fine-tune critical characteristics like impact sensitivity, thermal stability, and even detonation performance. researchgate.netrsc.org For instance, co-crystallizing an energetic material with a non-energetic component can lead to a reduction in sensitivity. Impact-sensitivity measurements of a co-crystal formed between NTO and 4,4'-bipyridine (B149096) showed that the co-crystal is less sensitive to initiation than pure NTO. researchgate.net

The formation of extensive hydrogen bonding networks and other intermolecular interactions within the co-crystal structure is a key factor in altering the properties of the parent compound. These interactions can lead to denser packing and improved stability. In one study, a co-crystal of NTO with 5,6,7,8-tetrahydrotetrazolo[1,5-b] researchgate.netnih.gov-triazine was formed, held together by strong intermolecular hydrogen bonds, which resulted in a significantly improved crystal morphology compared to the individual components. researchgate.net Co-crystallization provides a versatile and efficient pathway to develop new energetic materials with tailored properties, potentially leading to safer and more effective explosive formulations. rsc.org

Influence of Co-formers on Sensitivity and Performance

The choice of co-former in an NTO-based energetic cocrystal has a profound impact on the resulting material's sensitivity and detonation performance. The goal is often to enhance energy output without increasing sensitivity to mechanical stimuli like impact and friction. rsc.org

Co-crystallizing NTO with materials that possess different properties allows for the fine-tuning of the final product. For example, when NTO is cocrystallized with a more powerful but sensitive explosive, the resulting cocrystal can exhibit a higher energy output than NTO alone, but with a reduced sensitivity compared to the more sensitive component. This moderation of properties is a key advantage of cocrystallization.

In a cocrystal of NTO with 4,4′-bipyridine (BIPY), a non-energetic co-former, a reduction in impact sensitivity compared to pure NTO was observed. rsc.org Another example involves cocrystals of benzotrifuroxan (B3051571) (BTF) with various co-formers. While BTF is a powerful energetic material, its high sensitivity is a drawback. dntb.gov.uamdpi.com A cocrystal of BTF with 1,3,5-trinitrobenzene (B165232) (TNB) was found to have a lower sensitivity than RDX while maintaining comparable energetic properties, potentially improving the viability of BTF in explosive applications. researchgate.net However, not all co-formers reduce sensitivity; cocrystals of BTF with 2,4,6-trinitroaniline (B3268610) (TNA), methylamino-2,4,6-trinitrobenzene (MATNB), and 1,3,3-trinitroazetidine (B1241384) (TNAZ) were found to be more sensitive than either of their individual components. researchgate.net

The performance of cocrystals, such as detonation velocity and pressure, is also directly influenced by the co-former. The density of the cocrystal, which is a critical factor in detonation performance, typically lies between the densities of the individual components. researchgate.netrsc.org For a cocrystal of CL-20 and BTF, the predicted detonation pressure and velocity were increased by 14.0% and 6.5%, respectively, relative to BTF. rsc.org Similarly, a cocrystal of 4-amino-3,5-dinitro-pyrazole (ADNP) and 4,4′-azo-1,2,4-triazole (aTRz) resulted in a high-density material with a high calculated detonation velocity (8329 m/s) and pressure (28.6 GPa). acs.org

Table 1: Performance and Sensitivity of Selected Energetic Cocrystals

Cocrystal System Density (g/cm³) Detonation Velocity (m/s) Impact Sensitivity Friction Sensitivity (N)
NTO/BIPY 1.838 ~7800 (Calculated) Less sensitive than NTO Not specified
BTF/TNB 1.830 Not specified Less sensitive than RDX Not specified
BTF/ONA Not specified 7115 (Calculated) H50: 90.0 cm (vs 56.0 cm for BTF) Not specified
aTRz/ADNP 1.809 8329 (Calculated) 7 J 192
CL-20/BTF 1.918 Increased by 6.5% vs BTF Not specified Not specified

Thermal Decomposition Mechanisms and Stability

The thermal stability of this compound is a critical parameter for its storage, handling, and application in energetic formulations. akjournals.com NTO is considered thermally stable up to its decomposition temperature, which occurs in a range of approximately 250–300 °C. akjournals.com The decomposition process is complex and can be influenced by factors such as heating rate, pressure, and the presence of other substances. researchgate.netutah.edu

Kinetic Studies of Thermal Decomposition

Kinetic studies of NTO's thermal decomposition have been conducted using various techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). akjournals.com These studies aim to determine kinetic parameters like activation energy (Ea) and the frequency factor (A), which describe the temperature dependence of the decomposition rate.

Research has shown that the decomposition kinetics can vary. In the solid state at temperatures between 180–230 °C, the decomposition is described by the equation k = 2.9 × 10¹² ⋅ exp(−20680/T). researchgate.net Over a temperature range of 220-280 °C, neat NTO exhibited a global activation energy of 78.6 kcal/mol. acs.org However, below 255 °C, the decomposition follows first-order kinetics, while above this temperature, autocatalytic behavior becomes evident, where the decomposition products accelerate the reaction. utah.eduacs.org Isoconversional analysis of DSC data has shown that the activation energy for exothermic decomposition is not constant; it increases from approximately 273 kJ/mol at the beginning of the reaction to a plateau of 333 kJ/mol, and then decreases to 184 kJ/mol during the later, autocatalytic stages. utah.edu

The presence of catalysts can also significantly alter the decomposition kinetics. For example, the addition of 5% nanosize nickel ferrite (B1171679) (NiFe2O4) was found to decrease the decomposition peak temperature of NTO from 276.36 °C to 260.18 °C and lower the activation energy by about 25.45%, indicating a faster decomposition process. researchgate.netspringerprofessional.de

Table 2: Kinetic Parameters for the Thermal Decomposition of NTO

Condition Activation Energy (Ea) Frequency Factor (A) Temperature Range (°C) Method
Neat NTO (solid) 78.6 kcal/mol 2.53 x 10²⁹ s⁻¹ 220-280 Thermolysis
Neat NTO (solid, autocatalytic) Decreases from 333 to 184 kJ/mol ln A = 58.1 s⁻¹ >255 Isoconversional Analysis (DSC)
NTO with 5% NiFe2O4 ~25.45% lower than pure NTO ~21.94% lower than pure NTO Not specified DSC
NTO in water (4 wt%) 48.8 kcal/mol 6.53 x 10¹⁷ s⁻¹ 220-280 Thermolysis
NTO in methanol (B129727) (4 wt%) 38.4 kcal/mol 1.05 x 10¹³ s⁻¹ 220-280 Thermolysis

Identification of Decomposition Products

The thermal decomposition of NTO results in a complex mixture of gaseous products and a solid residue. acs.orgacs.org Isotopic labeling studies, specifically using ¹⁵N, have been instrumental in tracing the origins of the nitrogen-containing gases. acs.orgacs.org

The major gaseous products identified from the pyrolysis of NTO include dinitrogen (N₂), carbon dioxide (CO₂), nitric oxide (NO), isocyanic acid (HNCO), and water (H₂O). nasa.govosti.gov Minor products such as nitrous oxide (N₂O), carbon monoxide (CO), hydrogen cyanide (HCN), and ammonia (B1221849) (NH₃) have also been detected. nasa.govosti.gov The solid residue is a brown, insoluble material suggested to be polyurea- and polycarbamate-like in nature. nasa.govosti.gov

Theoretical studies have simulated the decomposition and predicted the formation of these experimentally observed products, as well as others like cyanamide, cyanuric acid, and melamine. researchgate.netresearcher.life The N₂ gas is primarily formed from the nitrogen atoms at the N-1 and N-2 positions of the triazole ring, with some contribution from the N-4 position. nasa.gov CO₂ is derived from both carbon atoms within the NTO molecule in comparable amounts. nasa.gov

Influence of Molecular and Electronic Structure on Thermolysis Pathways

The molecular and electronic structure of NTO dictates its thermal decomposition pathways. Theoretical and computational studies have been crucial in elucidating these mechanisms. researchgate.netacs.org The initial step in the thermal decomposition of many nitroaromatic compounds is the homolysis of the C–NO₂ bond. researchgate.netacs.org For NTO, this pathway is believed to become dominant at higher temperatures (above 255 °C) and contributes to its autocatalytic behavior. acs.org

However, other pathways are also significant. It has been suggested that at temperatures between 230–270 °C, the NTO molecule may undergo isomerization to an aci-form, which is then followed by the rupture of the C3-N2 bond in the heterocyclic ring. researchgate.net Quantum chemical calculations have explored various potential decomposition mechanisms for C-nitro-1,2,4-triazoles. researchgate.netresearcher.life These studies indicate that in addition to C–NO₂ bond breaking, processes like nitro-nitrite rearrangement and ring cleavage are possible. dtic.mil A correlation has been found between the energy gap of the frontier molecular orbitals and the thermal stability of C-nitro-1,2,4-triazole tautomers. researchgate.netresearcher.life The electron-withdrawing nature of the nitro group has been found to influence the primary dissociation channels of the 1,2,4-triazole (B32235) ring. acs.org

Electron Attachment-Induced Degradation

Beyond thermal decomposition, the degradation of NTO can also be initiated by the attachment of low-energy electrons. rsc.orgrsc.org This process is relevant in environments with ionizing radiation. nih.gov When a low-energy electron attaches to an NTO molecule, it forms a transient negative ion. rsc.orgrsc.org This anion is considerably more stable for this compound (3NTR) compared to the parent 1,2,4-triazole, leading to a more effective degradation of the molecule at lower electron energies. rsc.orgrsc.orgresearchgate.net

The dissociation of this transient negative ion leads to molecular fragmentation. While characteristic fragments associated with the nitro group, such as NO₂⁻ and the loss of an OH radical, are observed, the primary dissociation channel is the direct cleavage of a C-H bond, leading to the loss of a hydrogen radical. rsc.orgrsc.orgresearchgate.net This indicates a notable stability of the triazole ring itself against cleavage induced by electron attachment. rsc.orgresearchgate.netresearchgate.net

Pharmaceutical and Biological Activities of 3 Nitro 1,2,4 Triazole Derivatives

Antitrypanosomal Activity

Derivatives of 3-nitro-1,2,4-triazole have demonstrated considerable promise as agents against trypanosomatid parasites, the causative agents of debilitating illnesses like Chagas disease and Human African Trypanosomiasis. nih.govnih.gov

Activity against Trypanosoma cruzi (Chagas Disease)

Numerous studies have highlighted the potent activity of this compound derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. A variety of these compounds have shown significant growth inhibitory properties against the intracellular amastigote form of the parasite, often with high selectivity and greater potency than the current reference drug, benznidazole. nih.govacs.org

In one study, a series of novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides were synthesized and evaluated. Out of 36 compounds, 29, predominantly the 3-nitrotriazoles, displayed significant activity against T. cruzi amastigotes, with IC₅₀ values ranging from 28 nM to 3.72 μM. acs.org Notably, 23 of these were up to 58-fold more potent than benznidazole. acs.org Similarly, another series of 3-nitro-1H-1,2,4-triazole-based amines showed that 18 compounds had significant inhibitory effects on T. cruzi amastigotes, with IC₅₀ values from 40 nM to 1.97 μM and selectivity indices ranging from 44 to 1320. nih.govacs.org

The introduction of different substituents to the this compound core has been explored to optimize activity. For instance, piperazide derivatives have been shown to be potent and selective against T. cruzi. nih.gov One of the most potent compounds identified in a separate study was 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol, which exhibited an IC₅₀ of 0.39 µM, making it four times more potent and twice as selective as benznidazole. nih.gov

**Table 1: In Vitro Activity of Selected this compound Derivatives against *T. cruzi***

Compound IC₅₀ against T. cruzi amastigotes (µM) Selectivity Index (SI) Reference
3-nitro-1H-1,2,4-triazole-based amides/sulfonamides (most active) 0.028 66–2782 acs.org
3-nitro-1H-1,2,4-triazole-based amines (most active) 0.040 44–1320 nih.govacs.org
1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (8) 0.39 3077 nih.govmdpi.com
3-nitrotriazole-based chlorophenylpiperazide Moderately Active - nih.gov
Benznidazole (Reference Drug) ~1.56 - 1.63 - nih.govacs.org

Mechanism of Action: Nitroreductase Activation

The primary mechanism of action for the antitrypanosomal activity of this compound derivatives involves their activation by parasitic nitroreductase enzymes. nih.govresearchgate.net These compounds act as prodrugs, which are selectively activated within the parasite. nih.gov T. cruzi possesses a type I nitroreductase (TcNTR) that is capable of reducing the nitro group of these compounds. mdpi.com This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately cytotoxic metabolites like glyoxal. mdpi.com These reactive intermediates are highly toxic to the parasite, leading to damage of cellular macromolecules, including DNA, and ultimately cell death. mdpi.comresearchgate.net

The importance of this activation pathway has been demonstrated in studies where trypanosomes overexpressing NTR enzymes showed increased hypersensitivity to these compounds. nih.govacs.org For example, Trypanosoma brucei brucei trypomastigotes engineered to overexpress an NADH-dependent nitroreductase were found to be 5 to 31 times more sensitive to certain nitrotriazole derivatives. acs.org The rate of metabolism by nitroreductase has also been shown to be significantly higher for some 3-nitrotriazole derivatives compared to benznidazole, suggesting a more efficient activation process. nih.govmdpi.com This enzymatic activation is a key factor in the selectivity of these compounds, as the specific type I nitroreductases are present in the parasites but not in the mammalian host cells. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more potent and selective this compound-based antitrypanosomal agents. nih.govacs.org These studies have revealed several key structural features that influence biological activity.

The presence of the this compound nucleus is fundamental for the observed activity. Comparative studies have consistently shown that 3-nitrotriazole derivatives are significantly more potent than their 2-nitroimidazole (B3424786) and non-nitrated triazole counterparts. nih.govmdpi.com For example, a 3-nitrotriazole derivative was found to be approximately 50 times more potent against T. cruzi than its corresponding 2-nitroimidazole analog. mdpi.com

The nature of the substituent attached to the triazole ring is also critical. SAR studies on a series of amides and sulfonamides revealed that the type and position of the substituent on the aromatic ring of the side chain significantly impact activity and selectivity. acs.org In a series of aliphatic and aromatic amines, it was found that the length and nature of the linker between the nitrotriazole and the amine moiety influenced the antitrypanosomal potency. nih.govacs.org

Furthermore, the reduction of a carbonyl group to a hydroxyl group in certain derivatives has been shown to cause a significant increase in activity against T. cruzi. nih.govmdpi.com This suggests that the presence of a hydroxyl group can enhance the interaction with the target or improve the physicochemical properties of the compound.

Table 2: SAR Highlights for Antitrypanosomal Activity

Structural Feature Observation Reference
Heterocyclic Core This compound is superior to 2-nitroimidazole and 1,2,4-triazole (B32235). nih.govmdpi.com
Side Chain The nature of amide, sulfonamide, or amine substituents and their linkers significantly affects potency. nih.govacs.orgacs.org
Functional Group Modification Reduction of a carbonyl to a hydroxyl group can substantially increase activity. nih.govmdpi.com

In Vivo Efficacy and Toxicity Concerns

While many this compound derivatives have shown excellent in vitro activity, their translation to effective in vivo treatments requires careful evaluation of their efficacy and toxicity in animal models. Some promising compounds have advanced to in vivo studies for Chagas disease.

In one study, a potent in vitro antichagasic compound, a 3-nitrotriazole-based piperazide, was tested in an acute murine model of Chagas disease. The compound demonstrated antichagasic activity after a 10-day treatment regimen. nih.gov However, high variability in the parasite load among the untreated control animals made it difficult to achieve statistical significance compared to the control group. nih.gov

Another study involving 5-nitroindazole (B105863) derivatives, which share the nitroaromatic feature, showed a reduction in parasitemia in acutely infected mice. cambridge.org While not 3-nitrotriazoles, these findings support the potential of nitro-heterocyclic compounds in vivo.

Toxicity is a significant concern for nitroaromatic compounds. While many this compound derivatives have shown high selectivity for the parasite over mammalian cells in vitro, their potential for toxicity in vivo must be thoroughly assessed. nih.govacs.org One of the most promising derivatives, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol, was found to be non-mutagenic and exhibited a low potential for hepatotoxicity in cellular assays. mdpi.com However, the development of antifungal triazoles like posaconazole (B62084) for Chagas disease has faced challenges, including the complexity and cost of manufacturing and limited efficacy in some clinical trials when used as a monotherapy. dndi.org These experiences underscore the importance of comprehensive preclinical and clinical evaluation of any new drug candidate.

Antimicrobial Properties

In addition to their antitrypanosomal effects, this compound derivatives have been investigated for their broader antimicrobial properties, including activity against various bacteria. nih.govresearchgate.net

Antibacterial Activity

The 1,2,4-triazole ring is a component of many compounds with proven antibacterial activity. nih.gov The addition of a nitro group can further enhance this activity. Research has shown that certain this compound derivatives exhibit inhibitory effects against a range of bacterial pathogens.

For instance, a series of hybrid molecules derived from Schiff and Mannich bases containing a 1,2,4-triazole core were evaluated for antibacterial activity. A Schiff base with a nitro substituent on a thiophene (B33073) ring attached to the triazole showed the highest inhibitory activity against all tested bacteria, including E. coli, P. aeruginosa, and S. aureus, with potency that was in some cases significantly higher than the standard drug ampicillin. nih.gov

Another study on indole (B1671886) derivatives containing a 1,2,4-triazole moiety found that these compounds exhibited significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis. turkjps.org While not all compounds contained a nitro group directly on the triazole, the study highlights the potential of the triazole scaffold in developing new antibacterial agents.

A study screening a set of nitrogen heteroaromatic compounds bearing a bioreducible nitro group found that while they were not active against Mycobacterium tuberculosis, they did display promising antibacterial profiles against the ESKAPE panel of pathogens, which are common carriers of antimicrobial resistance genes. mdpi.com

Table 3: Antibacterial Activity of Selected Triazole Derivatives

Compound Type Tested Bacteria Activity Reference
Schiff base of 1,2,4-triazole with nitro-thiophene E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus High inhibitory activity, in some cases exceeding ampicillin. nih.gov
Indole-1,2,4-triazole derivatives S. aureus, MRSA, E. coli, B. subtilis Significant activity, with some compounds more effective than ciprofloxacin (B1669076) against MRSA. turkjps.org
2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines ESKAPE panel (E. faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli) Promising antibacterial profile. mdpi.com

Antifungal Activity

Derivatives of this compound have shown notable in vitro antifungal activities against a variety of fungal strains. mdpi.comresearchgate.net The mechanism of action for many triazole-based antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.commdpi.com Its inhibition disrupts membrane integrity and leads to fungal growth inhibition. mdpi.com

Research has focused on synthesizing new derivatives to enhance antifungal potency and combat the emergence of resistance to existing drugs like fluconazole (B54011). mdpi.com For instance, a series of novel fluconazole derivatives incorporating a nitrotriazole moiety was synthesized and evaluated. mdpi.comresearchgate.net Several of these compounds, particularly those with 2,4-dichlorophenyl or 2,4-difluorophenyl groups, exhibited moderate to high antifungal activity against various fungal strains, including some fluconazole-resistant species. mdpi.com Molecular docking studies suggest that the nitro group may facilitate better interaction within the active site of the 14α-demethylase enzyme. mdpi.com

Another study reported the synthesis of 1,2,4-triazole derivatives containing amino acid fragments. mdpi.comresearchgate.net Some of these compounds displayed broad-spectrum fungicidal activities, with two derivatives, 8d and 8k , showing exceptional activity against Physalospora piricola with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively. mdpi.comresearchgate.net The introduction of a nitro group at the para-position of a phenyl ring in some 1,2,4-triazole derivatives has also been shown to enhance antifungal activity. nih.gov Furthermore, a compound identified as 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin (11.6) demonstrated significant antimicrobial and antifungal activity at a concentration of 2 μg/ml. nih.govcsfarmacie.cz

CompoundTarget OrganismActivity (MIC/EC50)Reference
Compound 5b (fluconazole derivative with nitrotriazole)Various fungal strainsMost active of series, comparable to fluconazole mdpi.com
Compound 8dPhysalospora piricola10.808 µg/mL (EC50) mdpi.comresearchgate.net
Compound 8kPhysalospora piricola10.126 µg/mL (EC50) mdpi.comresearchgate.net
Compound 11.6 (5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin)Test strains2 µg/ml nih.govcsfarmacie.cz

Potential Anticancer Properties

The 1,2,4-triazole nucleus is a key feature in several established anticancer drugs, and nitro derivatives are being actively investigated for their potential in cancer therapy. researchgate.net Nitro compounds have garnered interest for their ability to act as radiosensitizers and for their bio-reduction, which releases reactive intermediates that can enhance antitumor activity. ekb.eg

Derivatives of this compound have demonstrated cytotoxic effects against various human cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation. For example, significant cytotoxicity has been observed against human lung adenocarcinoma (A549) cells. Schiff bases derived from 3-amino-1H-1,2,4-triazole and substituted benzaldehydes, particularly those with nitro (TB-NO2 ) and methoxy (B1213986) (TB-OCH3 ) groups, have shown effective anticancer activity against liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg The IC50 values for TB-NO2 were 2.92 µg/mL (HEPG2), 5.89 µg/mL (HCT-116), and 3.17 µg/mL (MCF-7). ekb.eg

CompoundCancer Cell LineActivity (IC50)Reference
TB-NO2HEPG2 (Liver)2.92 µg/mL ekb.eg
TB-NO2HCT-116 (Colon)5.89 µg/mL ekb.eg
TB-NO2MCF-7 (Breast)3.17 µg/mL ekb.eg
TB-OCH3HEPG2 (Liver)3.41 µg/mL ekb.eg
TB-OCH3HCT-116 (Colon)6.21 µg/mL ekb.eg
TB-OCH3MCF-7 (Breast)4.29 µg/mL ekb.eg

The anticancer mechanism of this compound derivatives involves their interaction with various molecular targets and cellular pathways crucial for tumor growth. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules. These compounds can inhibit specific enzymes or disrupt cellular processes. For example, some 1,2,4-triazole derivatives have been found to be potent inhibitors of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov The Schiff base derivative TB-NO2 was found to induce apoptosis in MCF-7 cells, as confirmed by an increased Bax/Bcl-2 ratio. ekb.eg Furthermore, some triazole derivatives have been investigated as inhibitors of EGFR tyrosine kinase and c-Met kinase, both of which are implicated in cancer progression. nih.govpensoft.net

A significant area of research for this compound derivatives is their application as radiosensitizers for hypoxic cancer cells. nih.govjst.go.jp Hypoxic cells, which have low oxygen levels, are notoriously resistant to radiotherapy. Electron-affinic compounds like nitrotriazoles can mimic oxygen in their ability to "fix" radiation-induced damage in cellular DNA, thereby increasing the sensitivity of hypoxic tumor cells to radiation treatment. rsc.org

A series of this compound derivatives have been synthesized and evaluated for their radiosensitizing effects. nih.gov Studies on Chinese hamster V79 cells and SCCVII carcinoma cells in mice have demonstrated that these compounds can sensitize hypoxic cells to radiation both in vitro and in vivo. nih.govnih.gov For instance, N(2)-substituted 3-NTR derivatives were found to be stronger radiosensitizers in vitro compared to their N(1)-substituted counterparts. nih.govjst.go.jp One such derivative, AK-2123 (N-2'-Methoxyethyl-2-(3'-nitro-1-triazole) acetamide), has been investigated in clinical trials for treating head and neck cancers and advanced uterine cervix cancer, where it was injected intratumorally to enhance the effects of radiation therapy. nih.govopenmedscience.com

Anti-inflammatory Activity

The 1,2,4-triazole scaffold is also present in compounds exhibiting anti-inflammatory properties. sapub.orgbohrium.com Research has shown that certain derivatives can act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). tandfonline.com A study on newly synthesized 1,2,4-triazole derivatives showed that some compounds exhibited a high degree of anti-inflammatory activity in carrageenan-induced paw edema models. sapub.org Specifically, a hydrazone derivative of 1,2,4-triazole, B6 , which possesses two electron-donating hydroxyl groups, was identified as the most active in the series, showing significant radical scavenging and anti-inflammatory effects both in vitro and in vivo. tandfonline.com Its mechanism is thought to involve the inhibition of prostaglandin-endoperoxide synthase (PTGS), also known as COX. tandfonline.com

Role as a Precursor in Drug Development

Beyond its direct biological activities, this compound is a valuable and versatile precursor in organic synthesis and drug development. researchgate.netchemimpex.com Its structure allows for diverse functionalization, making it an important building block for more complex molecules. The nitro group enhances the electrophilic reactivity of the triazole ring, enabling various chemical transformations. This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comresearchgate.net Its utility as a scaffold allows medicinal chemists to design and construct novel therapeutic agents with potentially improved efficacy and selectivity. chemimpex.com

Applications in Organic Synthesis and Chemical Research

3-Nitro-1,2,4-triazole as a Versatile Synthetic Intermediate

This compound (3-NTR) is a pivotal intermediate in organic synthesis, valued for its reactive functional groups that allow for the construction of more complex molecules. chemimpex.com The presence of both the triazole ring and a nitro group makes it a versatile building block for a variety of compounds, including agrochemicals, pharmaceuticals, and energetic materials. chemimpex.com Its unique nitro group enhances its reactivity, facilitating its use as a precursor in diverse chemical transformations. chemimpex.com

The reactivity of 3-NTR allows it to undergo several types of reactions:

Alkylation: 3-NTR can be alkylated at different nitrogen atoms of the triazole ring. Depending on the reaction conditions and the alkylating agent, substitution can occur at the N(1), N(2), or N(4) positions, often leading to a mixture of isomers. researchgate.netlongdom.org For example, alkylation with alkyl halides typically yields a mixture of 1- and 2-substituted isomers. longdom.org The reaction with secondary and tertiary alcohols in concentrated sulfuric acid has been shown to occur regioselectively at the N(2) atom. researchgate.netresearchgate.net

Reduction: The nitro group can be reduced to an amino group, yielding 3-amino-1,2,4-triazole, a key intermediate for synthesizing various heterocyclic compounds. mdpi.com This transformation opens pathways to derivatives with different biological and physical properties.

Nucleophilic Substitution: The nitro group can be displaced by various nucleophiles, enabling the introduction of different functional groups onto the triazole ring. This reactivity is crucial for creating a wide array of substituted triazole derivatives.

The utility of 3-NTR as a synthetic intermediate is highlighted in its application for producing agrochemicals like fungicides and herbicides, as well as its role as a scaffold in drug development for creating new therapeutic agents. chemimpex.com

Preparation of Complex Triazole Derivatives

The structural features of this compound make it an excellent starting material for synthesizing a wide range of complex triazole derivatives. Its reactivity allows for the construction of molecules with tailored properties for various applications, from medicinal chemistry to materials science. chemimpex.com

One of the primary methods for elaborating the 3-NTR scaffold is through alkylation reactions . The alkylation of the 3-NTR ring is often nonselective, leading to mixtures of isomers. For instance, the reaction of 3-NTR with bifunctional agents like β,β′-dichlorodiethyl ether can produce a mixture of N(1),N′(1)-, N(1),N′(2)-, and N(2),N′(2) isomeric derivatives. researchgate.net The specific ratio of these isomers depends on the starting materials and reaction conditions.

Table 1: Isomer Ratios in the Alkylation of Nitrotriazoles researchgate.net

Starting Material Isomer Ratio (N(1),N′(1) : N(1),N′(2) : N(2),N′(2))
This compound (82.0-85.7) : (7.7-9.9) : (6.6-8.1)

Researchers have also developed selective synthesis methods. For example, the interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with dialkyl sulfates proceeds selectively to yield the corresponding 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net

Furthermore, 3-NTR is a precursor for creating highly functionalized molecules for pharmaceutical research. A notable example is the synthesis of novel analogs with potential antitrypanosomatid activity. nih.gov Using click chemistry, a series of 3-nitro-1H-1,2,4-triazole derivatives with diverse substitution patterns were synthesized. nih.gov One such derivative, compound 15g , demonstrated outstanding activity against Trypanosoma cruzi, the parasite that causes Chagas disease, being 68-fold more active than the standard drug benznidazole. nih.gov

Table 2: Activity of this compound Derivative 15g nih.gov

Compound Target IC₅₀ (μM) Selectivity Index (SI)
15g Trypanosoma cruzi 0.09 >555.5

| Benznidazole (Standard) | Trypanosoma cruzi | 6.15 | >8.13 |

The synthesis of nitrogen-rich energetic materials is another significant application. 5-Hydrazino-3-nitro-1,2,4-triazole (HNT), synthesized from 3-NTR derivatives, serves as a platform for creating various fused heterocyclic energetic compounds. researchgate.net Additionally, bis(3-nitro-1H-1,2,4-triazol-5-yl) amine, derived from 3-NTR, has been used as a ligand to construct energetic metal-organic frameworks (E-MOFs) with high thermal stability and low sensitivity. mdpi.com

Reagent in Analytical Techniques

In addition to its role as a synthetic building block, this compound is utilized as a reagent in certain analytical methods. chemimpex.com Its chemical properties enable it to be used for the detection and quantification of other substances. chemimpex.combiosynth.com

One specific application involves its reaction with nucleophilic species. This compound reacts with nucleophiles such as thiols and amines to form covalent adducts. biosynth.com These reaction products can be detected, providing a method for the chemical analysis of the target nucleophiles. biosynth.com This reactivity makes it a useful tool for researchers in various fields requiring the quantification of such compounds. chemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitro-1,2,4-triazole, and how is its structure confirmed?

  • Synthesis : A common method involves nitration of 1,2,4-triazole derivatives. For example, 3-cyano-1,2,4-triazole can serve as a precursor, with nitration reactions conducted under controlled acidic conditions .
  • Structural Confirmation : Techniques like IR spectroscopy (to identify nitro group vibrations ~1,500 cm⁻¹), ¹H/¹³C NMR (to confirm ring substitution patterns), elemental analysis (to verify C2H2N4O2 composition), and mass spectrometry (to determine molecular ion peaks at m/z 114.06) are critical .

Q. How does the nitro group influence the physicochemical properties of 1,2,4-triazole derivatives?

  • The nitro group enhances thermal stability (e.g., melting point of 212–214°C for this compound) and modulates solubility. Nitro-substituted triazoles are typically less water-soluble due to increased hydrophobicity . Reactivity at N(1), N(2), and N(4) positions is also altered, enabling electrophilic substitutions for functionalization .

Q. What spectroscopic techniques are employed to characterize this compound derivatives?

  • IR : Identifies nitro (NO₂) stretching vibrations and triazole ring modes.
  • NMR : ¹H NMR distinguishes protons at different ring positions (e.g., singlet for H5 in 3-nitro derivatives), while ¹³C NMR confirms carbon environments.
  • MS : High-resolution mass spectrometry validates molecular formulas. X-ray crystallography (e.g., acetonitrile-grown crystals) provides definitive structural proof .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound derivatives?

  • Discrepancies arise from varying experimental conditions (e.g., heating rates, purity). Systematic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres are recommended. Computational methods like Gaussian 09 can predict decomposition pathways, while Kamlet-Jacobs equations estimate detonation velocities (e.g., 7,580 m/s for FDNMT) .

Q. How can computational modeling optimize the design of energetic materials based on nitro-substituted triazoles?

  • Density functional theory (DFT) calculates bond dissociation energies (BDEs) to assess stability. For polynitro derivatives (e.g., BITE-202), molecular dynamics simulations predict crystal packing and sensitivity. Coupling these with experimental validation (e.g., impact sensitivity tests) ensures balanced energy-stability profiles .

Q. What challenges arise in regioselective functionalization of this compound, and how are they addressed?

  • Competing reactivity at N(1), N(2), and N(4) sites complicates selectivity. Strategies include:

  • Protecting Groups : Temporarily block reactive sites during synthesis (e.g., mesitylenesulfonyl protection for N(1) substitution) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at specific positions .
  • Catalysis : Transition metals (e.g., Pd) enable cross-coupling reactions at exocyclic nitro groups .

Q. How do nitro-substituted triazoles compare in pharmaceutical vs. energetic applications?

  • Pharmaceuticals : Nitro groups enhance antibacterial activity (e.g., Schiff base derivatives of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) but require toxicity profiling .
  • Energetics : High nitrogen content (e.g., 49.1% for C2H2N4O2) and detonation performance (e.g., 24.5 GPa for FDNMT) make them ideal oxidizers. Stability is prioritized via polynitro designs (e.g., BITE-202) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.